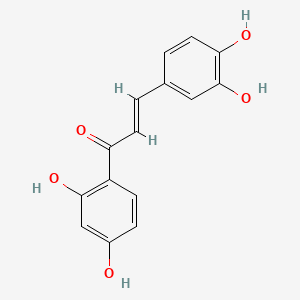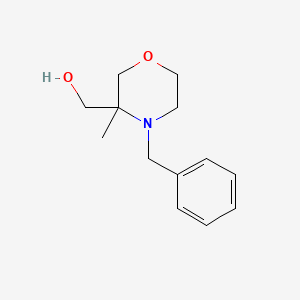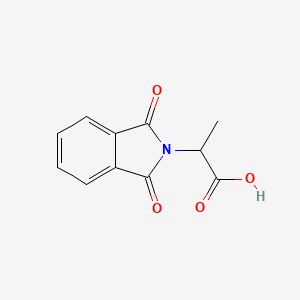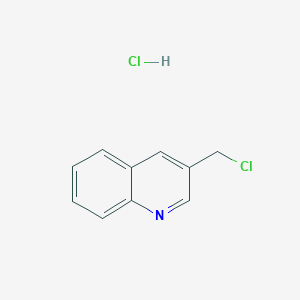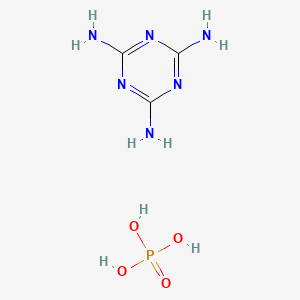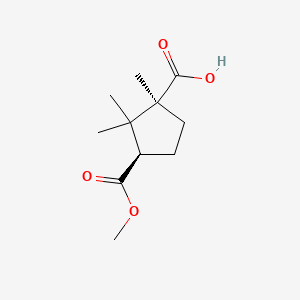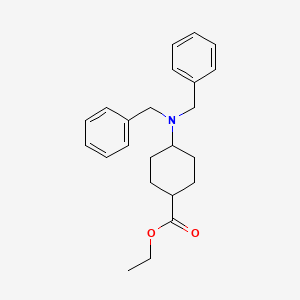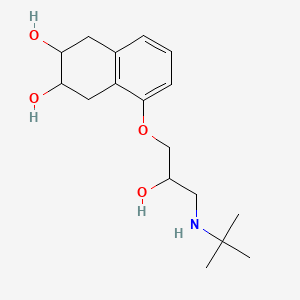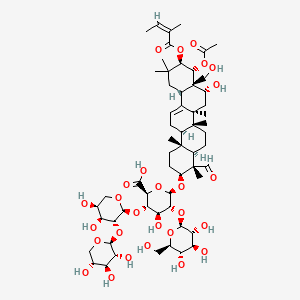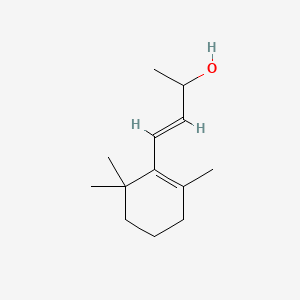![molecular formula C43H72Cl2P2RuS B3421551 Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride CAS No. 219770-99-7](/img/structure/B3421551.png)
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
描述
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride is a coordination complex featuring ruthenium as the central metal atom. This compound is notable for its potential applications in various fields, including catalysis and materials science. The presence of tricyclohexylphosphine ligands and a phenylthio group adds to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step process starting with ruthenium chloride (RuCl3) as the precursor.
Tricyclohexylphosphine (PCy3) is used as a ligand, and phenylthio groups are introduced through appropriate thiolation reactions.
The reaction typically involves heating the mixture under an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods:
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and purity.
Specialized reactors and controlled environments are necessary to handle the reactive intermediates and final product safely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming higher oxidation state ruthenium complexes.
Reduction: Reduction reactions can reduce the ruthenium center, leading to different coordination environments.
Substitution: Ligand substitution reactions are possible, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide (H2O2) or molecular oxygen (O2).
Reduction reactions might employ reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution reactions often require the presence of excess ligands and solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed:
Oxidation can yield ruthenium(III) or ruthenium(IV) complexes.
Reduction can produce ruthenium(I) or ruthenium(0) species.
Substitution reactions can lead to a variety of ruthenium complexes with different ligands.
Chemistry:
The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and olefin metathesis.
Its unique ligand environment allows for selective and efficient catalysis.
Biology:
Medicine:
Investigated for its potential use in anticancer therapy, exploiting its ability to interact with biological molecules and induce cytotoxic effects.
Industry:
Utilized in materials science for the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride exerts its effects depends on the specific application. In catalysis, the compound may facilitate reactions through the formation of intermediate complexes, where the ruthenium center activates substrates. The phenylthio group can influence the electronic properties of the complex, enhancing its reactivity.
Molecular Targets and Pathways:
In biological systems, the compound may target specific enzymes or proteins, interfering with their normal function.
In anticancer applications, the compound could interact with DNA or other cellular components, leading to cell death.
相似化合物的比较
Bis(tricyclohexylphosphine)palladium(0): Another coordination complex with similar ligands but a different central metal atom.
Bis(tricyclohexylphosphine)nickel(II) chloride: Similar ligand environment but with nickel as the central metal.
Uniqueness:
The presence of the phenylthio group in Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride distinguishes it from other ruthenium complexes, potentially altering its reactivity and applications.
This compound's unique combination of ligands and metal center makes it a valuable tool in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.
属性
IUPAC Name |
dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6S.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWHYAPPVOEOMP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)SC=[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017385 | |
| Record name | Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219770-99-7 | |
| Record name | Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tricyclohexyl phosphine)[(phenylthio) methylene]ruthenium (II) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




